An In-Depth Technical Guide to 3,5-Dibromobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 3,5-Dibromobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dibromobenzoic acid (CAS No. 618-58-6), a versatile halogenated aromatic carboxylic acid. The document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis via the Sandmeyer reaction, and describes methods for its purification and analysis. A significant focus is placed on its relevance in drug development, exploring the roles of its derivatives as potent enzyme inhibitors. This guide illustrates the downstream effects of inhibiting key enzymes such as Histone Deacetylases (HDACs), Tyrosinase, and 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, providing insights into potential therapeutic applications. The information is supplemented with clearly structured data tables and detailed diagrams of experimental workflows and signaling pathways to facilitate understanding and application in a research and development setting.
Core Properties of 3,5-Dibromobenzoic Acid
3,5-Dibromobenzoic acid is a white to light yellow crystalline powder. Its chemical structure, characterized by a benzoic acid core with two bromine substituents at the meta positions, imparts unique chemical reactivity and makes it a valuable building block in organic synthesis.
Physicochemical and Spectroscopic Data
The key properties of 3,5-Dibromobenzoic acid are summarized in the tables below for easy reference and comparison.
Table 1: General and Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 618-58-6 | [1][2] |
| Molecular Formula | C₇H₄Br₂O₂ | [1][2] |
| Molecular Weight | 279.91 g/mol | [1][2] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 218-220 °C | [1][3] |
| Boiling Point (Predicted) | 355.2 ± 32.0 °C | [1] |
| Density (Rough Estimate) | 1.9661 | [1] |
| pKa (Predicted) | 3.42 ± 0.10 | [1] |
| Solubility | Very faint turbidity in methanol | [1] |
| Storage | Sealed in a dry place at room temperature | [1] |
Table 2: Spectroscopic and Computational Data
| Identifier | Value | Reference(s) |
| SMILES | O=C(O)c1cc(Br)cc(Br)c1 | [1] |
| InChI | InChI=1S/C7H4Br2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | [1][2] |
| InChIKey | SFTFNJZWZHASAQ-UHFFFAOYSA-N | [1][2] |
| LogP (Octanol/Water Partition Coefficient) | 2.910 (Crippen Calculated) | |
| BRN | 1940691 | [1] |
Synthesis, Purification, and Analysis
The synthesis of 3,5-Dibromobenzoic acid can be achieved through various routes. A common and effective method involves the Sandmeyer reaction, starting from 3,5-dinitrobenzoic acid.
Experimental Workflow
The overall process from starting materials to the purified and analyzed final product is illustrated below.
Detailed Synthesis Protocol: Sandmeyer Reaction
This protocol describes the synthesis of 3,5-Dibromobenzoic acid from 3,5-dinitrobenzoic acid.
Step 1: Reduction of 3,5-Dinitrobenzoic Acid to 3,5-Diaminobenzoic Acid
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In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3,5-dinitrobenzoic acid and a suitable solvent such as ethanol.
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Carefully add a reducing agent, for example, tin(II) chloride dihydrate in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
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Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution) to precipitate the crude 3,5-diaminobenzoic acid.
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Filter the precipitate, wash it with cold water, and dry it under a vacuum.
Step 2: Diazotization of 3,5-Diaminobenzoic Acid
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Suspend the synthesized 3,5-diaminobenzoic acid in an aqueous solution of hydrobromic acid (HBr) in a beaker placed in an ice-salt bath to maintain the temperature between 0 and 5 °C.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while stirring vigorously.
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Continue stirring for an additional 20-30 minutes at the same temperature to ensure the complete formation of the diazonium salt.
Step 3: Sandmeyer Reaction
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In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.
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Slowly add the cold diazonium salt solution from Step 2 to the CuBr solution with continuous stirring. Effervescence (evolution of nitrogen gas) will be observed.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently (e.g., on a water bath at 50-60 °C) for about an hour to ensure the reaction goes to completion.
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Cool the mixture to room temperature, which should result in the precipitation of the crude 3,5-Dibromobenzoic acid.
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Filter the crude product, wash it with cold water, and then with a small amount of cold ethanol.
Purification Protocol: Recrystallization
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Dissolve the crude 3,5-Dibromobenzoic acid in a minimal amount of a hot solvent mixture, such as ethanol and water.
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If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.
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Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
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Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.
Analytical Methods
The purity and identity of the synthesized 3,5-Dibromobenzoic acid can be confirmed using the following analytical techniques:
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid) is typically used.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the identity of the compound.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the aromatic C-Br stretch.
Applications in Drug Development: A Focus on Enzyme Inhibition
3,5-Dibromobenzoic acid and its derivatives are of significant interest to the pharmaceutical industry due to their potential as enzyme inhibitors. The bromine atoms can enhance binding affinity and lipophilicity, which are crucial for drug efficacy.
Histone Deacetylase (HDAC) Inhibition
Derivatives of benzoic acid have been identified as potential Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the hyperacetylation of histones, which in turn alters chromatin structure and gene transcription, often leading to cell cycle arrest and apoptosis in cancer cells.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color. Overproduction of melanin can lead to hyperpigmentation disorders. Derivatives of 3,5-dihydroxybenzoic acid have been investigated as tyrosinase inhibitors. The inhibition of tyrosinase can reduce melanin production, making these compounds potential candidates for skin-lightening agents in cosmetics and for the treatment of hyperpigmentation.
EPSP Synthase Inhibition
5-enolpyruvylshikimate-3-phosphate (EPSP) synthase is a crucial enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants and microorganisms, but not in animals. This makes it an attractive target for the development of herbicides and antimicrobial agents. Functionalized 3,5-dihydroxybenzoates have been shown to be potent inhibitors of EPSP synthase.
Conclusion
3,5-Dibromobenzoic acid is a valuable and versatile chemical compound with significant potential in organic synthesis and drug discovery. Its well-defined properties and reactivity make it an important precursor for the development of novel molecules with interesting biological activities. The exploration of its derivatives as enzyme inhibitors, particularly for targets like HDACs, tyrosinase, and EPSP synthase, opens up promising avenues for the development of new therapeutic agents and other industrially important chemicals. This guide provides a solid foundation for researchers and professionals to understand and utilize 3,5-Dibromobenzoic acid in their scientific endeavors.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of HDAC and Signal Transduction Pathways Induces Tight Junctions and Promotes Differentiation in p63-Positive Salivary Duct Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
